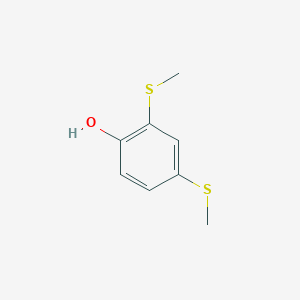
2,4-Bis(methylthio)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Bis(methylthio)phenol is a useful research compound. Its molecular formula is C8H10OS2 and its molecular weight is 186.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis
One of the primary applications of 2,4-Bis(methylthio)phenol is as a versatile template for synthesizing novel heterocyclic compounds. For instance, it has been utilized in the synthesis of various imidazolones and oxazolones through nucleophilic ring-opening reactions. The compound can react with primary aliphatic and aromatic amines to yield open-chain amide adducts, which can subsequently be transformed into more complex structures with high yields .
Table 1: Summary of Synthetic Applications
| Reaction Type | Products Obtained | Yield |
|---|---|---|
| Nucleophilic ring-opening | Open-chain amide adducts | High yield |
| Rearrangement reactions | Dihydroisoquinoline and β-carboline derivatives | High yield |
| Transformation with diamines | Substituted benzodiazepinones and benzimidazoles | Good yield |
Research has indicated that compounds related to this compound exhibit significant biological activities. For example, derivatives of this compound have been studied for their potential anti-cancer properties. The methylthio groups enhance the lipophilicity of the molecule, which may improve its ability to penetrate cell membranes and exert therapeutic effects .
Material Science
In material science, this compound has been investigated for its role as an antioxidant in polymer formulations. Its ability to scavenge free radicals can enhance the stability and longevity of polymer materials used in various applications such as coatings and plastics .
Case Study 1: Synthesis of Heterocycles
A study published in Organic & Biomolecular Chemistry demonstrated the use of this compound as a key intermediate in synthesizing diverse heterocyclic scaffolds. The researchers highlighted a method involving nucleophilic attack on the compound leading to various substituted products with promising yields .
Case Study 2: Antioxidant Properties
Another study explored the antioxidant capabilities of this compound when incorporated into polymer matrices. Results showed that the addition of this compound significantly reduced oxidative degradation in comparison to control samples without antioxidants .
Propiedades
Fórmula molecular |
C8H10OS2 |
|---|---|
Peso molecular |
186.3 g/mol |
Nombre IUPAC |
2,4-bis(methylsulfanyl)phenol |
InChI |
InChI=1S/C8H10OS2/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5,9H,1-2H3 |
Clave InChI |
ALTBDYBDBRPBGJ-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC(=C(C=C1)O)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















